2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride

Description

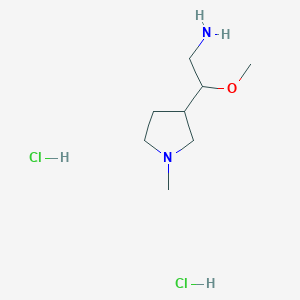

2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine dihydrochloride is a secondary amine derivative featuring a methoxy group and a 1-methylpyrrolidin-3-yl substituent on the ethanamine backbone. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10-4-3-7(6-10)8(5-9)11-2;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHNZYWGPPNGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(CN)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride typically involves the reaction of 2-methoxyethanamine with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and inferred biological implications:

*Inferred formula based on structural analogs.

Functional Group Analysis

Physicochemical Properties

Biological Activity

2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine; dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various neurotransmitter systems, which may influence its pharmacodynamics and therapeutic applications.

The molecular formula of 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine; dihydrochloride is , indicating it contains two hydrochloride groups. Its synthesis often involves reactions that yield compounds with significant biological relevance, making it a valuable candidate for further study.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors. It is hypothesized that it may modulate the activity of various receptors such as serotonin and dopamine pathways, similar to other compounds in its class. Understanding its mechanism of action could provide insights into its potential therapeutic uses.

Biological Activity

Research indicates that 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine; dihydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, which can affect mood and cognitive functions.

- Potential Therapeutic Effects : Preliminary studies suggest its use in treating conditions such as anxiety and depression, although comprehensive clinical trials are necessary to establish efficacy.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can enhance neuronal activity in specific cell lines, suggesting a role in neuroprotection and cognitive enhancement.

- Animal Models : In vivo studies using rodent models have shown that administration of the compound results in increased locomotor activity and improved learning and memory tasks, indicating potential nootropic effects.

Case Studies

Several case studies have highlighted the impact of 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine; dihydrochloride:

- Cognitive Enhancement : A study involving adult rats showed that chronic administration improved performance in memory tasks compared to controls, supporting its potential as a cognitive enhancer.

- Mood Regulation : Another study indicated that acute administration resulted in reduced anxiety-like behaviors in stressed animal models, pointing towards its anxiolytic properties.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique profile of 2-Methoxy-2-(1-methylpyrrolidin-3-yl)ethanamine; dihydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.